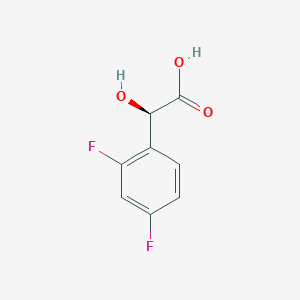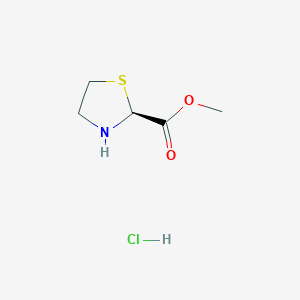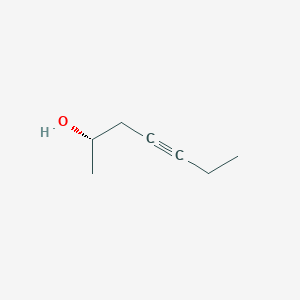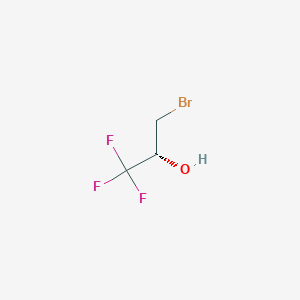
(R)-3-Bromo-1,1,1-trifluoropropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Bromo-1,1,1-trifluoropropan-2-ol is an organic compound that features a bromine atom, three fluorine atoms, and a hydroxyl group attached to a three-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Bromo-1,1,1-trifluoropropan-2-ol typically involves the bromination of 1,1,1-trifluoropropan-2-ol. One common method is the reaction of 1,1,1-trifluoropropan-2-ol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of ®-3-Bromo-1,1,1-trifluoropropan-2-ol may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Bromo-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 1,1,1-trifluoropropan-2-ol derivatives.
Oxidation: Formation of 3-bromo-1,1,1-trifluoropropan-2-one.
Reduction: Formation of 3-bromo-1,1,1-trifluoropropanol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, ®-3-Bromo-1,1,1-trifluoropropan-2-ol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its trifluoromethyl group can improve the metabolic stability and bioavailability of drug candidates. Additionally, the bromine atom can serve as a handle for further functionalization or as a radiolabel for imaging studies.
Industry
In the industrial sector, ®-3-Bromo-1,1,1-trifluoropropan-2-ol can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of ®-3-Bromo-1,1,1-trifluoropropan-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the bromine atom can participate in halogen bonding or serve as a leaving group in biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-1,1,1-trifluoropropane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1,1,1-Trifluoropropan-2-ol: Lacks the bromine atom, which reduces its versatility in substitution reactions.
3-Chloro-1,1,1-trifluoropropan-2-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
®-3-Bromo-1,1,1-trifluoropropan-2-ol is unique due to the combination of a trifluoromethyl group, a bromine atom, and a hydroxyl group. This combination imparts distinct chemical reactivity and physical properties, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
(2R)-3-bromo-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrF3O/c4-1-2(8)3(5,6)7/h2,8H,1H2/t2-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHIIZIQRDVGDH-REOHCLBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(F)(F)F)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
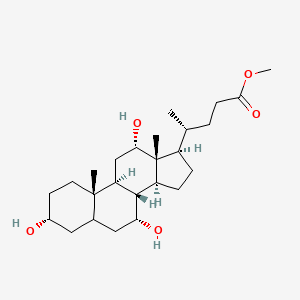
![2-[(1S)-3-oxo-1H-2-benzofuran-1-yl]acetic acid](/img/structure/B8254208.png)
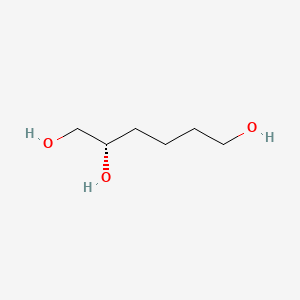
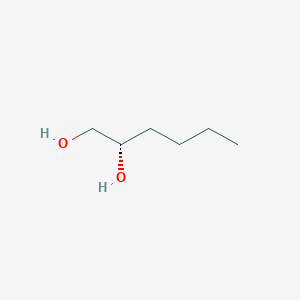
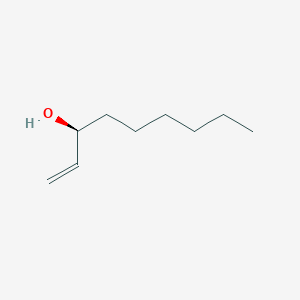
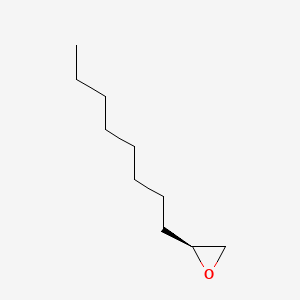

![(5S,8R,9S,10S,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B8254246.png)
![[(3S)-2,2,3,4,4,4-hexafluorobutyl] 2-methylprop-2-enoate](/img/structure/B8254250.png)
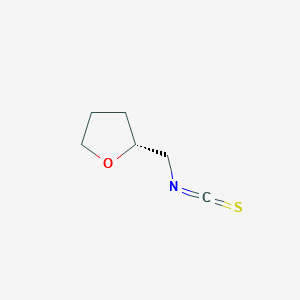
![[(2R)-oxolan-2-yl]methyl prop-2-enoate](/img/structure/B8254276.png)
